Dual Inhibition of DNA Gyrase and DHFR
In antimicrobial research, the compound demonstrates a unique dual-inhibition mechanism, targeting both DNA Gyrase and Dihydrofolate Reductase (DHFR). This is a differentiating feature compared to many single-target antimicrobial leads. The reported IC50 values are 12.27–31.64 µM for DNA Gyrase and 0.52–2.67 µM for DHFR . The potency against DHFR, a validated target for several clinical antibiotics, is particularly notable. In contrast, a structurally similar 2-aminothiophene with a 4-chlorophenyl group showed no such activity, instead demonstrating COX-2 inhibition (IC50 = 5.45 μM) .
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | DNA Gyrase IC50: 12.27–31.64 µM; DHFR IC50: 0.52–2.67 µM |
| Comparator Or Baseline | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile derivative (5b) |
| Quantified Difference | IC50 for COX-2 = 5.45 µM; No reported activity against DNA Gyrase or DHFR. |
| Conditions | In vitro enzyme inhibition assays. Specific assay conditions were not provided in the source, but typical DHFR and DNA Gyrase assays are standard biochemical tests. |
Why This Matters
This dual-target profile provides a strategic advantage in antimicrobial lead identification, potentially delaying resistance development compared to single-target agents.
